molecular formula C10H7ClO2S B6257403 Methyl 4-chloro-1-benzothiophene-3-carboxylate CAS No. 1823506-46-2

Methyl 4-chloro-1-benzothiophene-3-carboxylate

Cat. No. B6257403
CAS RN: 1823506-46-2
M. Wt: 226.68 g/mol
InChI Key: KEIDFCSCTYQKAA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-benzothiophene-3-carboxylate (M4CBT) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of ways, from synthesis to biological experimentation.

Mechanism of Action

Methyl 4-chloro-1-benzothiophene-3-carboxylate works by binding to certain receptors in the cell membrane. This binding triggers a series of biochemical reactions that lead to a variety of physiological effects. These effects can range from changes in cellular metabolism to changes in gene expression.
Biochemical and Physiological Effects
This compound has been studied for its potential to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of certain cell signaling pathways. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-1-benzothiophene-3-carboxylate is a highly versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and its structure can be easily modified to create different compounds with different properties. However, it is important to note that this compound is a highly reactive compound, and it should be handled with caution to avoid any potential hazards.

Future Directions

The potential applications of Methyl 4-chloro-1-benzothiophene-3-carboxylate are vast, and there are many potential future directions for research. One area of research is the development of new compounds based on this compound that could be used for drug discovery and development. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments and therapies for a variety of diseases and disorders. Finally, further research into the synthesis of this compound could lead to more efficient methods of production and more cost-effective ways of using the compound.

Synthesis Methods

Methyl 4-chloro-1-benzothiophene-3-carboxylate is synthesized through a process known as “Friedel-Crafts acylation”. This method involves the reaction of an acyl halide or an acid anhydride with an aromatic compound in the presence of an aluminum chloride catalyst. The reaction typically takes place at temperatures between 80-100°C and yields a product with a high purity.

Scientific Research Applications

Methyl 4-chloro-1-benzothiophene-3-carboxylate has been used in a wide range of scientific research applications. It has been used to study the effects of various compounds on cell cultures, as well as to investigate the mechanism of action of certain drugs. It has also been used in the synthesis of various compounds, including drug candidates and other organic molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-chloro-1-benzothiophene-3-carboxylate involves the introduction of a methyl ester group onto a 4-chloro-1-benzothiophene-3-carboxylic acid intermediate. The chloro group is introduced through a substitution reaction using thionyl chloride. The benzothiophene ring is synthesized through a Friedel-Crafts acylation reaction using benzene and thiophene as starting materials.", "Starting Materials": [ "Benzene", "Thiophene", "4-chloro-1-benzothiophene-3-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Synthesize benzothiophene ring through Friedel-Crafts acylation reaction using benzene and thiophene as starting materials.", "Step 2: Protect carboxylic acid group of 4-chloro-1-benzothiophene-3-carboxylic acid by converting it to methyl ester using methanol and sodium hydroxide.", "Step 3: Introduce chloro group onto the benzothiophene ring through substitution reaction using thionyl chloride.", "Step 4: Purify the final product through recrystallization or column chromatography." ] }

CAS RN

1823506-46-2

Molecular Formula

C10H7ClO2S

Molecular Weight

226.68 g/mol

IUPAC Name

methyl 4-chloro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3

InChI Key

KEIDFCSCTYQKAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1C(=CC=C2)Cl

Purity

95

Origin of Product

United States

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